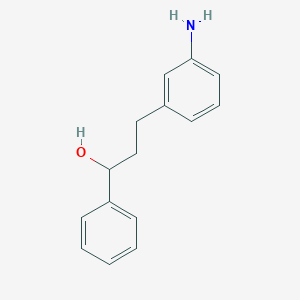

3-(3-Aminophenyl)-1-phenylpropan-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-aminophenyl)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHBKKGZWQTGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unveiling the Scientific Profile of 3 3 Aminophenyl 1 Phenylpropan 1 Ol

The molecular structure of 3-(3-Aminophenyl)-1-phenylpropan-1-ol, featuring a phenylpropanol backbone with an aminophenyl substituent, suggests a range of potential chemical and biological activities. Its basic chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | UVHBKKGZWQTGLV-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

Current research on amino alcohols, the chemical class to which this compound belongs, is multifaceted. A significant trajectory in this field is the synthesis and evaluation of these compounds for their potential as cytotoxic agents. nih.govresearchgate.net Studies on various β-amino alcohol derivatives have demonstrated their potential to exhibit activity against several human cancer cell lines. researchgate.net The structure-activity relationship is a key focus, investigating how different substituents on the core structure influence biological efficacy. nih.gov

While direct research on this compound is limited, its structural similarity to other biologically active molecules suggests potential avenues of investigation. For instance, research into ring-opened serotonin (B10506) analogs has explored compounds like 3-(2-aminophenyl)-propanamine, indicating an interest in the pharmacological effects of aminophenyl-propanamine and related structures. nih.gov The psychoactive drug family includes chiral-active amino derivatives, highlighting the potential for neurological activity in this class of compounds. nih.gov

Future research on this compound would likely involve its synthesis and subsequent screening for a variety of biological activities, including but not limited to, cytotoxic, antimicrobial, and neurological effects. The development of efficient synthetic routes, potentially drawing from established methods for creating similar 1,3-amino alcohols, would be a critical first step.

The interdisciplinary relevance of this compound is rooted in the broad utility of the amino alcohol functional group in both chemical and biological sciences.

In medicinal chemistry , amino alcohols are recognized as crucial pharmacophores. They are integral components in a wide array of pharmaceuticals and biologically active compounds. researchgate.net The synthesis of derivatives of this scaffold is a common strategy in the development of new therapeutic agents. nih.gov For example, various synthetic thiazole (B1198619) derivatives containing amino acid structures have been shown to possess a range of biological activities, including antimicrobial and anticancer properties. nih.gov

In organic synthesis , amino alcohols are versatile intermediates and building blocks. diva-portal.org Their bifunctionality allows for the construction of more complex molecules and chiral ligands for asymmetric synthesis. diva-portal.orgalfa-chemistry.com The stereoselective synthesis of amino alcohols is a significant area of research, as the chirality of these molecules can dramatically impact their biological activity. diva-portal.org

In pharmacology , the aminophenyl alkanolamine structure is of interest for its potential interaction with biological receptors. wikipedia.org For example, structure-activity relationship studies on isoeugenol-based chlorophenylpiperazine (B10847632) derivatives, which contain an aryloxypropanolamine structure, have been conducted to evaluate their effects on serotonergic and adrenergic receptors.

The study of this compound and its analogs could therefore contribute to a deeper understanding of the structure-activity relationships within this class of compounds and potentially lead to the discovery of new molecules with valuable biological properties.

Detailed Research Findings

Established Synthetic Routes

Established synthetic strategies for this compound predominantly rely on the reduction of a nitro precursor, which is synthesized and then converted to the desired amino alcohol.

Nitro Group Reduction Approaches

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach involves the initial synthesis of a nitro-substituted precursor, 3-(3-nitrophenyl)-1-phenylpropan-1-one, which can be prepared via a crossed aldol condensation between 3-nitrobenzaldehyde and acetophenone. gauthmath.com Subsequent reduction of both the nitro group and the ketone functionality yields the target molecule.

Catalytic hydrogenation is a widely employed and atom-economical method for the reduction of nitro compounds. acsgcipr.org This process typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro group to an amine. In the synthesis of this compound, the precursor 3-(3-nitrophenyl)-1-phenylpropan-1-one can be subjected to catalytic hydrogenation to simultaneously reduce the nitro group and the ketone.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. rasayanjournal.co.inrsc.org The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere. google.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, the addition of certain promoters, such as vanadium compounds, can prevent the accumulation of hydroxylamine intermediates and lead to purer products. google.comgoogle.com

| Catalyst | Hydrogen Source | Typical Solvent | Key Considerations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | High activity and selectivity. rsc.org |

| Platinum on Carbon (Pt/C) | H₂ gas | Acetic Acid, Water | Effective under acidic conditions. google.com |

| Raney Nickel | H₂ gas | Ethanol | Cost-effective but may require higher pressures and temperatures. rasayanjournal.co.in |

Reductive amination offers an alternative pathway for the formation of amines from carbonyl compounds. masterorganicchemistry.comyoutube.com While not a direct route to this compound from a simple precursor, it is a fundamental reaction in amine synthesis. In a hypothetical reductive amination approach to a related structure, one could envision the reaction of a suitable keto-aldehyde with an amine, followed by reduction. However, for the specific target compound, the nitro reduction pathway is more direct and commonly applied.

Reductive amination typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govmdpi.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. koreascience.kr

Mannich Reaction Derived Syntheses for Related Amino Alcohols

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. thermofisher.comnih.gov These Mannich bases can serve as versatile intermediates for the synthesis of various compounds, including amino alcohols. ppor.az

A plausible Mannich reaction for a related structure could involve the reaction of acetophenone, formaldehyde, and an aniline derivative. The resulting β-amino ketone could then be reduced to the corresponding amino alcohol. For instance, the reaction of acetophenone, benzaldehyde, and aniline can be catalyzed by various acids or bases to yield a β-aminocarbonyl compound. researchgate.net Subsequent reduction of the carbonyl group would provide a 1,3-amino alcohol.

Industrial Scale Synthesis Considerations

The industrial-scale synthesis of this compound via catalytic hydrogenation of the nitro precursor requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The reduction of nitroarenes is a highly exothermic process, necessitating robust thermal management and process safety control to prevent runaway reactions. acsgcipr.org

Key considerations for industrial-scale synthesis include:

Catalyst Selection and Handling: The choice of catalyst impacts reaction rate, selectivity, and cost. Noble metal catalysts like palladium and platinum offer high activity but are expensive. Raney nickel is a more economical alternative. rasayanjournal.co.in Catalyst recovery and recycling are crucial for process economy.

Reaction Conditions: Optimization of temperature, pressure, and solvent is critical. Higher pressures and temperatures can increase reaction rates but also pose safety challenges. rasayanjournal.co.in Continuous flow reactors are increasingly being adopted for such hydrogenations as they offer better heat and mass transfer, improved safety, and more consistent product quality compared to batch reactors. acsgcipr.orgrsc.org

Process Safety: The highly exothermic nature of nitro group hydrogenation requires careful calorimetric studies and the implementation of appropriate cooling and emergency shutdown systems. acsgcipr.org The use of hydrogen gas also necessitates specialized equipment and safety protocols to mitigate the risk of fire or explosion.

Work-up and Purification: Efficient methods for catalyst removal (e.g., filtration) and product isolation and purification (e.g., crystallization or distillation) are essential for obtaining a high-purity final product.

| Parameter | Industrial Scale Consideration |

|---|---|

| Reaction Type | Batch vs. Continuous Flow. Flow chemistry offers safety and efficiency benefits. rsc.org |

| Catalyst | Cost, activity, selectivity, and recyclability of catalysts like Pd/C, Pt/C, or Raney Ni. rasayanjournal.co.in |

| Safety | Management of high exothermicity and handling of flammable hydrogen gas. acsgcipr.org |

| Downstream Processing | Efficient catalyst removal and product purification. |

Enantioselective Synthesis Strategies and Chiral Catalysis

The synthesis of a single enantiomer of this compound is often crucial for its intended application, particularly in the pharmaceutical industry. This can be achieved through enantioselective synthesis, which involves the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other.

A key strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 3-(3-aminophenyl)-1-phenylpropan-1-one (or its nitro precursor). This can be accomplished through several methods:

Catalytic Asymmetric Hydrogenation: This technique employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, to deliver hydrogen to the ketone in a stereoselective manner. nih.govacs.orgacs.org Chiral ligands, such as those derived from BINAP or chiral diamines, are used to create the asymmetric environment around the metal center. researchgate.net

Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst and a hydrogen donor, such as isopropanol or formic acid, to reduce the ketone. researchgate.net Chiral Ru(II) complexes are particularly effective for the asymmetric transfer hydrogenation of aromatic ketones. acs.org

Biocatalytic Reduction: Enzymes, such as ketoreductases, can exhibit high enantioselectivity in the reduction of ketones. rsc.org Whole-cell biotransformations using microorganisms like Candida parapsilosis have been shown to be effective for the enantioselective reduction of related keto-nitro compounds. rsc.org

Chiral Stoichiometric Reagents: Reagents such as those derived from chiral boranes (e.g., Alpine Borane) or oxazaborolidines (CBS reagents) can be used for the enantioselective reduction of ketones. wikipedia.orgmdpi.com

| Strategy | Chiral Source | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Ru-BINAP) | High atom economy, high enantioselectivities. nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral metal catalysts with a hydrogen donor | Milder conditions compared to high-pressure hydrogenation. acs.org |

| Biocatalytic Reduction | Enzymes (Ketoreductases) | High enantioselectivity, environmentally friendly conditions. rsc.org |

| Chiral Stoichiometric Reagents | Chiral boranes, oxazaborolidines | Well-established methods, but generate stoichiometric chiral waste. wikipedia.orgmdpi.com |

Enzymatic Catalysis in Chiral Amino Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing optically pure compounds. nih.gov Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex molecules like chiral amino alcohols. nih.govnih.gov Key enzyme classes utilized in these syntheses include transaminases, dehydrogenases, and lipases.

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes are widely used for manufacturing chiral amines. mdpi.com They catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor. mdpi.com For the synthesis of this compound, a transaminase could be employed in an asymmetric synthesis approach starting from the prochiral β-aminoketone, 3-(3-aminophenyl)-1-phenylpropan-1-one. The enzyme would selectively add an amino group to the ketone, yielding the desired chiral amino alcohol with high enantiomeric excess (ee). nih.gov Alternatively, ω-transaminases can be used in the kinetic resolution of a racemic mixture of the target amino alcohol, selectively converting one enantiomer and leaving the other untouched. mdpi.com

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases offer a direct route for the asymmetric reductive amination of ketones using ammonia as the amino donor. nih.govnih.gov This one-step process is highly atom-efficient and stereoselective. nih.gov An engineered AmDH could convert a precursor like 1-hydroxy-3-(3-aminophenyl)-1-phenylpropan-2-one into the target amino alcohol with high precision. The process requires a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH). nih.gov

Enzyme Cascades: A highly efficient strategy involves combining multiple enzymes in a one-pot cascade reaction. manchester.ac.ukacs.org For instance, an alcohol dehydrogenase (ADH) can be paired with an amine dehydrogenase (AmDH) or a transaminase (TA). nih.govrsc.org In such a "hydride-borrowing" cascade, the ADH first oxidizes the alcohol group of a starting material to a ketone intermediate, which is then aminated by the AmDH or TA to form the chiral amine. nih.gov This approach allows for the synthesis of chiral amines directly from their corresponding racemic alcohols in a redox-neutral process. nih.gov

Table 1: Overview of Enzymatic Strategies for Chiral Amino Alcohol Synthesis

| Enzymatic Strategy | Enzyme Class | Type of Reaction | Hypothetical Precursor for Target Compound | Key Advantages |

| Asymmetric Synthesis | Transaminase (TA) | Asymmetric amination | 3-(3-Aminophenyl)-1-phenylpropan-1-one | High enantioselectivity (>99% ee), direct formation of chiral amine. nih.gov |

| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | Reductive amination | 3-(3-Aminophenyl)-1-phenylpropan-1-one | Uses ammonia directly, high stereoselectivity, atom-efficient. nih.gov |

| Kinetic Resolution | Lipase (B570770) | Enantioselective acylation | Racemic this compound | Provides access to both enantiomers (one as alcohol, one as ester). jocpr.com |

| Multi-Enzyme Cascade | ADH + TA/AmDH | Oxidation followed by amination | Racemic this compound | Converts racemic alcohols to a single chiral amine enantiomer, redox-neutral. rsc.org |

Asymmetric Synthetic Routes

Asymmetric synthesis encompasses a broader range of methodologies designed to produce enantiomerically pure compounds, including both biocatalytic and chemocatalytic approaches. These routes are essential for creating the specific stereoisomers required for pharmaceutical applications.

Kinetic Resolution: This widely used technique separates a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. youtube.com

Enzymatic Kinetic Resolution (EKR): Lipases are particularly effective for the kinetic resolution of racemic alcohols. jocpr.com In the presence of an acyl donor (like vinyl acetate), a lipase will selectively acylate one enantiomer of racemic this compound at a much faster rate than the other. nih.gov The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted alcohol enantiomer from the newly formed ester enantiomer, both in high enantiomeric purity. jocpr.comyoutube.com

Dynamic Kinetic Resolution (DKR): A more advanced approach, DKR, overcomes the 50% theoretical yield limit of standard kinetic resolution. youtube.com In this process, the slow-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows the fast-reacting enantiomer to be converted completely, theoretically enabling a 100% yield of a single, desired stereoisomer. rsc.org

Asymmetric Reduction of Ketones: A common strategy for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone.

Biocatalytic Reduction: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce the ketone group of a precursor like 3-(3-aminophenyl)-1-phenylpropan-1-one to the corresponding alcohol with exceptionally high enantioselectivity.

Chemo-catalytic Reduction: Metal-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful alternative. acs.org Catalysts based on ruthenium or iridium, complexed with chiral ligands, can efficiently reduce ketones to alcohols with excellent enantioselectivity (>99% ee). rsc.orgacs.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane to achieve predictable and highly enantioselective reduction of ketones. researchgate.netmdpi.com

Table 2: Comparison of Asymmetric Synthetic Routes

| Synthetic Route | Method | Key Features | Typical Outcome |

| Multi-Enzyme Cascade | Biocatalytic (e.g., TA + ADH) | Multiple reaction steps in one pot; avoids intermediate purification. acs.org | High conversion and enantioselectivity; improved process efficiency. rsc.org |

| Kinetic Resolution | Biocatalytic (e.g., Lipase) | Separation of a racemic mixture based on differential reaction rates. jocpr.com | Maximum 50% yield for desired enantiomer; provides access to both enantiomers. youtube.com |

| Dynamic Kinetic Resolution | Chemo-enzymatic | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org | Theoretical yield up to 100% of a single enantiomer. youtube.com |

| Asymmetric Transfer Hydrogenation | Chemocatalytic (e.g., Ru/Ir catalyst) | Reduction of a prochiral ketone using a hydrogen donor and a chiral metal catalyst. acs.org | High yields and excellent enantioselectivities (>99% ee). acs.org |

| CBS Reduction | Chemocatalytic (Oxazaborolidine) | Enantioselective reduction of a prochiral ketone using a chiral catalyst and borane. mdpi.com | Predictable stereochemistry and high enantiomeric excess. researchgate.net |

Chemical Reactivity and Functional Group Transformations of 3 3 Aminophenyl 1 Phenylpropan 1 Ol

Oxidation Reactions of the Hydroxyl Moiety

The secondary hydroxyl group in 3-(3-Aminophenyl)-1-phenylpropan-1-ol is susceptible to oxidation to form the corresponding ketone, 3-(3-aminophenyl)-1-phenylpropan-1-one. This transformation is a common and well-established reaction in organic synthesis. The benzylic position of the alcohol enhances its reactivity towards oxidation. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern methods.

The choice of oxidant is crucial to prevent over-oxidation or undesired side reactions, particularly the oxidation of the electron-rich aminophenyl ring. Milder reagents are generally preferred to ensure the chemoselective conversion of the alcohol to the ketone.

| Oxidizing Agent | Typical Reaction Conditions | Expected Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room temperature | 3-(3-Aminophenyl)-1-phenylpropan-1-one |

| Manganese dioxide (MnO₂) | Dichloromethane (CH₂Cl₂), Room temperature | 3-(3-Aminophenyl)-1-phenylpropan-1-one |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room temperature | 3-(3-Aminophenyl)-1-phenylpropan-1-one |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂), Low temperature (-78 °C to rt) | 3-(3-Aminophenyl)-1-phenylpropan-1-one |

This table presents representative examples of oxidation reactions applicable to secondary benzylic alcohols and is intended to be illustrative for this compound.

Research on the oxidation of similar benzylic alcohols has demonstrated high yields and selectivity with these reagents. For instance, the use of N-heterocycle-stabilized iodanes has been shown to be effective for the mild oxidation of benzylic alcohols to their corresponding aldehydes and ketones without overoxidation beilstein-journals.org. Similarly, metal-free photochemical methods using catalysts like Eosin Y and molecular oxygen as the oxidant provide a green and efficient alternative for this transformation organic-chemistry.org.

Reduction Reactions of the Amino Group

The aromatic amino group of this compound can undergo reduction, although this is a less common transformation compared to the oxidation of the hydroxyl group. The reduction of an aromatic amine typically involves the hydrogenation of the benzene ring to which it is attached, converting the aniline derivative into a cyclohexylamine derivative. This reaction requires forcing conditions, such as high pressure and temperature, and a suitable catalyst.

Catalytic hydrogenation over noble metal catalysts is the most common method for the reduction of aromatic rings. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation.

| Catalyst | Typical Reaction Conditions | Expected Product |

| Rhodium on carbon (Rh/C) | Acidic medium (e.g., HCl, H₂SO₄), Elevated temperature and pressure | 3-(3-Aminocyclohexyl)-1-phenylpropan-1-ol |

| Rhodium on alumina (Rh/Al₂O₃) | Acidic medium, Elevated temperature and pressure | 3-(3-Aminocyclohexyl)-1-phenylpropan-1-ol |

| Platinum oxide (PtO₂) | Acetic acid, Elevated temperature and pressure | 3-(3-Aminocyclohexyl)-1-phenylpropan-1-ol |

This table provides illustrative examples of reaction conditions for the reduction of the aromatic ring of aminophenyl compounds, which are applicable to this compound.

Studies on the reduction of aromatic amino acids, such as phenylalanine, have shown that catalytic reduction over rhodium on carbon under acidic conditions can effectively reduce the phenyl ring to a cyclohexyl ring in good yields. acs.org For these reactions, no racemization of the chiral center was observed. acs.org The presence of an acid is often necessary to facilitate the reaction. acs.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The phenyl ring bearing the amino group is highly activated, while the other phenyl ring, attached to the carbon bearing the hydroxyl group, is considered to be essentially unactivated (similar to benzene).

The amino group (-NH₂) is a powerful activating and ortho-, para-directing group. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density at the ortho and para positions. Consequently, electrophilic attack will preferentially occur at the positions ortho and para to the amino group (positions 2, 4, and 6 of the aminophenyl ring).

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.

| Reaction | Reagent(s) | Expected Major Products |

| Bromination | Bromine water (Br₂) | 3-(2,4,6-Tribromo-3-aminophenyl)-1-phenylpropan-1-ol |

| Monobromination | N-Bromosuccinimide (NBS) | 3-(4-Bromo-3-aminophenyl)-1-phenylpropan-1-ol and 3-(2-Bromo-3-aminophenyl)-1-phenylpropan-1-ol |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 3-(4-Nitro-3-aminophenyl)-1-phenylpropan-1-ol and 3-(2-Nitro-3-aminophenyl)-1-phenylpropan-1-ol |

| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | 4-Amino-2-(3-hydroxy-3-phenylpropyl)benzenesulfonic acid and 2-Amino-4-(3-hydroxy-3-phenylpropyl)benzenesulfonic acid |

This table illustrates the expected outcomes of electrophilic aromatic substitution reactions on the activated aminophenyl ring of this compound.

The high reactivity of the aminophenyl ring can sometimes lead to multiple substitutions, as seen in the reaction with bromine water which typically results in the formation of a tribromo derivative. To achieve monosubstitution, the activating effect of the amino group can be tempered by protecting it, for example, through acetylation to form an amide. The amide group is still an ortho-, para-director but is less activating than the free amino group. libretexts.org After the desired substitution, the protecting group can be removed by hydrolysis to regenerate the amino group. libretexts.org

Derivatization Strategies for Advanced Molecular Architectures

The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of derivatization strategies to build more complex molecular architectures from this compound.

Derivatization of the Amino Group:

The primary amino group can readily undergo reactions such as acylation, alkylation, and diazotization.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is also a common strategy to protect the amino group.

Alkylation: The amino group can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the primary aromatic amine into a diazonium salt. This diazonium salt is a versatile intermediate that can be converted into a wide variety of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

Derivatization of the Hydroxyl Group:

The secondary hydroxyl group can be derivatized through esterification or etherification.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides leads to the formation of esters.

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Chirality and Stereochemical Investigations of 3 3 Aminophenyl 1 Phenylpropan 1 Ol

Stereoisomeric Characterization and Separation

The characterization and separation of the enantiomers of 3-(3-aminophenyl)-1-phenylpropan-1-ol are foundational steps in understanding its stereochemical properties. While specific research detailing the resolution of this particular compound is not extensively documented in publicly available literature, the methodologies for separating analogous 1,3-amino alcohols are well-established. These techniques can be broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods applicable to this compound, owing to its basic amino group and hydroxyl functionality, include:

Diastereomeric Salt Formation: This is a classical and widely used method for resolving chiral amines. wikipedia.org The racemic mixture of this compound can be treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org This reaction forms a mixture of two diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.orggavinpublishers.com Once separated, the individual diastereomeric salts are treated with a base to regenerate the pure enantiomers of the amino alcohol. libretexts.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov For compounds like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins can be employed. d-nb.info The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal resolution. nih.gov

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For amino alcohols, lipases are often used to catalyze the acylation of the hydroxyl group in a stereoselective manner. For instance, in the presence of an acyl donor, a lipase (B570770) might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated by conventional chromatographic methods.

Asymmetric Synthesis:

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly. Asymmetric synthesis of 1,3-amino alcohols can be achieved through various methods, such as the stereoselective reduction of β-aminoketones. google.com The use of chiral catalysts, such as those based on oxazaborolidines (CBS catalysts), in the reduction of the corresponding ketone precursor to this compound would theoretically yield an excess of one enantiomer. google.com

Below is an illustrative data table showing typical results from the chiral separation of a related compound, phenylpropanolamine, using HPLC with a chiral stationary phase. This demonstrates the kind of data that would be generated for this compound.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| (1R,2S)-(-)-Norephedrine | 8.54 | 2.15 |

| (1S,2R)-(+)-Norephedrine | 9.78 |

Data is representative and based on separation of a similar compound.

Impact of Stereochemistry on Molecular Interactions

The principle of chiral recognition dictates that two enantiomers can interact differently with a single enantiomer of another chiral compound. This is often explained by the "three-point interaction model," which posits that for a chiral molecule to be distinguished from its mirror image by a chiral receptor, there must be at least three points of interaction. If one enantiomer can establish a stable, three-point interaction with the receptor surface, its mirror image may only be able to establish two of these interactions, resulting in a weaker binding affinity and, consequently, a different biological response.

For this compound, the key functional groups that can participate in interactions are the phenyl ring, the hydroxyl group, and the aminophenyl group. These groups can engage in various non-covalent interactions, such as:

Hydrogen Bonding: The hydroxyl and amino groups are capable of acting as both hydrogen bond donors and acceptors.

π-π Stacking: The two phenyl rings can interact with aromatic residues in a receptor binding pocket.

Ionic Interactions: The amino group can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues.

The specific spatial orientation of these groups in the (R)- versus the (S)-enantiomer will determine the complementarity of the molecule to a chiral binding site. It is a well-established principle in medicinal chemistry that for many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

While specific studies on the molecular interactions of the individual enantiomers of this compound are not readily found, the table below provides hypothetical binding affinity data for a generic chiral amino alcohol to illustrate how stereochemistry can impact receptor interaction.

| Enantiomer | Binding Affinity (Ki, nM) | Relative Potency |

|---|---|---|

| (R)-Enantiomer | 15 | ~6.7x more potent |

| (S)-Enantiomer | 100 | - |

This data is illustrative and does not represent experimental findings for this compound.

Computational Chemistry and Molecular Modeling of 3 3 Aminophenyl 1 Phenylpropan 1 Ol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for understanding and predicting the interaction between a potential drug molecule and its biological target at an atomic level.

Ligand-Target Binding Mode Prediction with Neurological Receptors

In a hypothetical study, 3-(3-Aminophenyl)-1-phenylpropan-1-ol would be treated as a ligand, and its binding mode would be predicted against various neurological receptors, such as dopamine (B1211576), serotonin (B10506), or mu-opioid receptors. nih.govmdpi.com The process would involve preparing the 3D structure of the ligand and the target receptor. A docking algorithm would then systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site. The goal is to identify the pose with the most favorable binding energy, which represents the most likely binding mode.

However, a review of current literature did not yield any specific studies that have performed and published molecular docking simulations of this compound with any neurological receptors. Consequently, there is no data available to describe its predicted binding mode or affinity for these targets.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Following the prediction of a binding mode, the next step is to analyze the specific intermolecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions are critical for binding affinity and selectivity. For this compound, key potential interactions would include:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups on the molecule are potential hydrogen bond donors and acceptors, capable of forming strong interactions with polar residues in a receptor's binding pocket.

π-π Stacking: The two phenyl rings in the molecule could engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.

Hydrophobic Interactions: The carbon-rich phenyl and propanol (B110389) backbone could form favorable hydrophobic interactions with nonpolar pockets of the receptor.

Despite the structural potential for these interactions, no specific molecular docking studies have been published for this compound. Therefore, there are no research findings to detail the specific intermolecular interactions it forms with neurological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools used in drug design. mdpi.commdpi.com These techniques require a dataset of structurally related molecules with known biological activities. The molecules are aligned, and for each, steric, electrostatic, and other physicochemical fields are calculated on a 3D grid. Statistical methods are then used to build a model that correlates these field values with biological activity.

CoMFA typically uses steric and electrostatic fields to build the correlation.

CoMSIA expands on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of the structure-activity relationship. mdpi.commdpi.com

A 3D-QSAR study involving this compound would require a series of its analogs and their measured affinities for a specific neurological receptor. No such study or dataset is currently available in the public domain.

Elucidation of Substituent Effects on Molecular Affinity

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish biological activity. For instance, a CoMFA map might show a green-colored region near a particular position on the molecule, indicating that bulky substituents there would increase affinity, while a red-colored region might suggest that electronegative groups are favored.

Such an analysis for this compound would provide valuable guidance for designing more potent derivatives by suggesting optimal substitutions on its phenyl rings or propanol backbone. However, without a foundational QSAR study on this compound and its derivatives, no specific information on substituent effects can be provided.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to compute the electronic structure and properties of molecules. These methods can provide detailed insights into molecular geometry, electron distribution, and reactivity. Common applications include geometry optimization to find the most stable 3D structure of a molecule and calculation of electronic properties like molecular orbital energies and electrostatic potential.

A search of the scientific literature did not uncover any specific quantum chemical calculations performed on this compound. Therefore, detailed data on its optimized geometry, electronic properties, or reactivity from a quantum chemical perspective are not available.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations are typically performed using a basis set such as 6-311G(d,p) to provide a balance between accuracy and computational cost. materialsciencejournal.org

DFT studies can elucidate bond lengths, bond angles, and dihedral angles of the molecule in its ground state. This information is crucial for understanding the three-dimensional conformation of the molecule. Furthermore, DFT can be used to calculate infrared (IR) spectra, which can be compared with experimental data to validate the computational model. materialsciencejournal.org The theoretical vibrational assignments help in the precise identification of characteristic functional groups within the molecule.

Another key application of DFT is the calculation of thermodynamic properties. Parameters such as enthalpy, entropy, and Gibbs free energy can be computed, providing insights into the stability and reactivity of this compound under various conditions. researchgate.net

Table 1: Calculated Thermodynamic Properties of this compound using DFT Note: These are representative values and would be determined from specific DFT calculations.

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy | Value | kcal/mol |

| Entropy | Value | cal/mol·K |

| Gibbs Free Energy | Value | kcal/mol |

HOMO-LUMO Analysis and Electronic Structure

The electronic structure of this compound can be further understood by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. chalcogen.ronih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the sites within the molecule that are most likely to be involved in chemical reactions. For this compound, the distribution of the HOMO and LUMO densities would indicate the regions susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps, which are generated from the electronic structure calculations, provide a visual representation of the charge distribution around the molecule. nih.govaimspress.com These maps use a color scale to denote electron-rich (negative potential) and electron-poor (positive potential) regions, offering further clues about the molecule's reactivity and intermolecular interaction sites. nih.gov

Table 2: Frontier Molecular Orbital Energies for this compound Note: These are representative values and would be determined from specific electronic structure calculations.

| Orbital | Energy | Unit |

|---|---|---|

| HOMO | Value | eV |

| LUMO | Value | eV |

| Energy Gap (ΔE) | Value | eV |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. frontiersin.org For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. frontiersin.org

These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. From this trajectory, various dynamic properties can be analyzed, including root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. frontiersin.org

MD simulations are particularly useful for exploring how this compound behaves in a biological environment. For instance, simulations can model the interaction of the molecule with a protein target, providing insights into binding modes and affinities. This information is invaluable in fields such as drug design and materials science. frontiersin.orguq.edu.au The choice of force field is a critical aspect of MD simulations, as it defines the potential energy of the system and governs the interactions between atoms.

Table 3: Key Parameters Analyzed in MD Simulations of this compound Note: These parameters are typically analyzed from MD simulation trajectories.

| Parameter | Description |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures, indicating conformational stability over time. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of each atom from its average position, highlighting flexible regions of the molecule. |

| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. |

| Hydrogen Bonds | Analyzes the formation and breaking of hydrogen bonds with surrounding molecules. |

Mechanistic Insights into Biological Interactions of 3 3 Aminophenyl 1 Phenylpropan 1 Ol

Modulation of Biological Targets (Enzymes and Receptors)

While direct experimental evidence for the specific biological targets of 3-(3-Aminophenyl)-1-phenylpropan-1-ol is not extensively documented in publicly available literature, its structural resemblance to known pharmacologically active agents suggests a strong likelihood of interaction with monoamine transporters. The core structure of a phenylpropanolamine is a well-established scaffold for compounds that modulate the monoamine neurotransmitter system. wikipedia.orgwikipedia.org These systems are crucial for regulating a wide array of physiological and psychological processes, and their modulation is a cornerstone of treatment for various neurological and psychiatric disorders. nih.govpsychiatryinvestigation.org

Monoamine transporters, which include the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET), are primary targets for many therapeutic agents. nih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, enhancing neurotransmission. wikipedia.org

Studies on close analogs of this compound provide compelling evidence for its potential to modulate these transporters. For instance, a series of ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol demonstrated high affinity and selectivity for the dopamine transporter (DAT) over both the serotonin (SERT) and norepinephrine (NET) transporters. nih.gov Similarly, a novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols have been identified as potent norepinephrine reuptake inhibitors. researchgate.net Given these findings, it is highly probable that this compound also engages with one or more of the monoamine transporters. The specific profile of its interaction, whether it is a selective inhibitor of one transporter or a multiple reuptake inhibitor, would depend on the subtle interplay of its structural features with the binding pockets of these proteins.

Role of Amino and Hydroxyl Moieties in Hydrogen Bonding Interactions

The amino (-NH2) and hydroxyl (-OH) groups are critical functional moieties that play a pivotal role in the interaction of this compound with its biological targets. These groups are primary sites for hydrogen bonding, a fundamental interaction in molecular recognition. stereoelectronics.orgunina.it The hydroxyl group can act as both a hydrogen bond donor (HBD) through its hydrogen atom and a hydrogen bond acceptor (HBA) via its oxygen lone pairs. The primary amino group can donate two hydrogen bonds and accept one. stereoelectronics.org

The spatial arrangement of these groups in the propanol (B110389) chain allows for the formation of specific and directional hydrogen bonds with complementary residues, such as aspartate, serine, and tyrosine, within the binding sites of receptors and enzymes. nih.gov In the context of aminergic receptors, a highly conserved aspartic acid residue in transmembrane domain 3 is a crucial interaction point for the protonated amine of many ligands. nih.gov

A crystallographic study of 3-Methylamino-3-phenylpropan-1-ol, a closely related analog, reveals the profound importance of these functional groups in establishing intermolecular connections. In the solid state, the hydroxyl and amino groups participate in cooperative hydrogen bonds (O—H⋯N and N—H⋯O), creating a robust three-dimensional network. nih.gov This observation underscores the inherent capacity of the amino and hydroxyl moieties within this structural framework to form strong and directional interactions that are essential for high-affinity binding to a biological target.

Influence of the Aminophenyl Group on Binding Affinity

The aminophenyl group of this compound is expected to significantly influence its binding affinity for biological targets through a combination of steric, electronic, and hydrophobic interactions. The position of the amino group on the phenyl ring (meta in this case) is crucial. Aromatic amines can act as hydrogen bond donors. stereoelectronics.org The lone pair of electrons on the nitrogen atom can also interact with the aromatic ring system. stereoelectronics.org

The phenyl ring itself provides a large, hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar regions of the binding site. stereoelectronics.org The presence of the amino substituent can modulate the electronic properties of the phenyl ring, potentially influencing pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. Studies on arylpiperazines, another class of compounds targeting aminergic GPCRs, have shown that substitutions on the aryl ring are critical for both affinity and selectivity. mdpi.com

Comparative Analysis with Analogous Compounds Regarding Receptor Binding

The pharmacological activity of phenylpropanolamine and its analogs is highly dependent on their stereochemistry and structural modifications. A comparative analysis of this compound with its analogs can provide insights into its potential receptor binding profile.

Phenylpropanolamine (norephedrine) itself acts as an indirect sympathomimetic by inducing the release of norepinephrine. wikipedia.org However, the addition of a second phenyl group and the specific positioning of the amino group, as in the target compound, likely alters its primary mechanism of action towards reuptake inhibition.

A study on ester analogues of a complex 3-phenylpropan-1-ol derivative provides valuable comparative data on monoamine transporter binding affinities. nih.gov Although these compounds have a more complex substituent at the amino group, the core 3-phenylpropan-1-ol scaffold is present. The data from this study can be used to infer the potential selectivity profile of our target compound.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

|---|---|---|---|---|

| Analog 1 | 4.3 | >10,000 | >10,000 | nih.gov |

| Analog 2 | 5.8 | >10,000 | >10,000 | nih.gov |

| Analog 3 | 51 | >10,000 | >10,000 | nih.gov |

| GBR 12909 (Reference DAT inhibitor) | 1.8 | >10,000 | >10,000 | nih.gov |

This table presents binding affinities (Ki) of ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. A lower Ki value indicates higher binding affinity. nih.gov

The data in the table clearly show that these analogs are highly potent and selective inhibitors of the dopamine transporter. nih.gov This suggests that the 3-phenylpropan-1-ol scaffold has a strong propensity for interacting with DAT. It is plausible that this compound would also exhibit affinity for DAT, although its selectivity profile might differ due to the different substitution on the amino group.

Investigation of Monoamine Neurotransmitter System Modulation

The collective evidence strongly points towards the modulation of the monoamine neurotransmitter system by this compound. The structural similarity to known monoamine reuptake inhibitors strongly suggests that its primary mechanism of action would be the inhibition of DAT, NET, and/or SERT. wikipedia.orgnih.govnih.gov

Compounds that inhibit the reuptake of these neurotransmitters are classified based on their selectivity:

Selective Serotonin Reuptake Inhibitors (SSRIs) primarily target SERT. wikipedia.org

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) target both SERT and NET. nih.gov

Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) target NET and DAT. wikipedia.org

Triple Reuptake Inhibitors (TRIs) or Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) inhibit all three transporters. wikipedia.orgpsychiatryinvestigation.org

Based on the high DAT affinity of its close analogs, it is reasonable to hypothesize that this compound could function as a dopamine reuptake inhibitor. nih.gov Its activity at SERT and NET would determine whether it is a selective DAT inhibitor or a broader spectrum agent like an NDRI or a TRI. The aminophenyl group would play a crucial role in determining this selectivity by interacting with specific residues that differ between the binding sites of the three transporters. Further pharmacological studies are necessary to fully elucidate the specific modulatory effects of this compound on the monoamine neurotransmitter system.

Advanced Research Applications of 3 3 Aminophenyl 1 Phenylpropan 1 Ol

Intermediate in Complex Organic Molecule Synthesis

The 3-amino-1-phenylpropanol framework is a well-established and valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. google.com The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for a wide range of chemical transformations. These functional groups can be selectively protected and reacted, enabling the construction of more intricate molecular architectures.

Derivatives of 3-amino-1-phenylpropanol are key precursors in the synthesis of several widely used pharmaceuticals. google.com The strategic placement of the amino and hydroxyl groups in a 1,3-relationship is a common motif in many biologically active compounds. researchgate.net The synthesis of these complex molecules often involves multiple steps where the 3-amino-1-phenylpropanol core is modified to achieve the desired final product. For instance, the amino group can undergo reactions such as N-alkylation or N-acylation, while the hydroxyl group can be converted into an ether or ester, or be involved in substitution reactions. The phenyl rings also offer sites for further functionalization through electrophilic aromatic substitution, adding another layer of complexity and diversity to the molecules that can be synthesized from this intermediate.

Building Block for the Design and Development of Biologically Active Compounds

In medicinal chemistry, a "building block" is a molecule that serves as a foundational unit in the construction of new drug candidates. Optically active 3-amino-1-phenylpropanol derivatives are recognized as crucial building blocks for the synthesis of a variety of pharmaceutical intermediates and physiologically active substances. google.com The structural scaffold of 3-(3-Aminophenyl)-1-phenylpropan-1-ol, with its specific arrangement of functional groups and aromatic rings, makes it an attractive starting point for designing novel compounds with potential therapeutic applications.

The development of new biologically active compounds often relies on modifying a known scaffold to improve its efficacy, selectivity, or pharmacokinetic properties. The 1,3-amino alcohol structure is a key pharmacophore in many bioactive molecules. researchgate.net By using this compound as a building block, medicinal chemists can systematically explore the structure-activity relationships of new compound series. The chirality of the carbon atom bearing the hydroxyl group is often critical for biological activity, as different enantiomers can have vastly different interactions with biological targets like enzymes and receptors. google.com Therefore, the availability of specific stereoisomers of this building block is of high importance.

Table of Pharmaceuticals Derived from the 3-Amino-1-phenylpropanol Scaffold

| Drug Name | Therapeutic Class | Note |

|---|---|---|

| Fluoxetine | Antidepressant (SSRI) | Synthesized from a 3-amino-1-phenylpropanol derivative. google.com |

| Nisoxetine | Antidepressant (SNRI) | Utilizes a 3-amino-1-phenylpropanol core structure. google.com |

Integration into Advanced Materials Science Research (e.g., Polymers, Resins)

The functional groups present in this compound suggest its potential for integration into advanced materials. The primary aromatic amine is a particularly versatile functional group in polymer chemistry. Aromatic amines are common monomers in the synthesis of high-performance polymers such as polyimides and polyamides, which are known for their excellent thermal stability and mechanical properties. For example, research on heat-resistant biobased benzoxazine (B1645224) resins has utilized 3-aminophenyl acetylene (B1199291) as the amine source, highlighting the utility of the 3-aminophenyl moiety in creating robust polymer networks. rsc.org

Theoretically, the amino group of this compound could be reacted with dianhydrides or diacyl chlorides to form the corresponding polyimides or polyamides. The bulky phenylpropanol side chain would likely influence the polymer's properties, potentially leading to materials with modified solubility, processability, and thermal characteristics. Furthermore, the primary amine functionality makes it a candidate as a curing agent for epoxy resins, where it can react with epoxide groups to form a cross-linked thermoset material. The hydroxyl group could also be exploited in the synthesis of polyesters and polyurethanes. The incorporation of this molecule into polymer backbones could lead to materials with unique optical or thermal properties due to the presence of the aromatic rings.

Role in Chemical Library Synthesis

Combinatorial chemistry is a powerful strategy in drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govimperial.ac.uknumberanalytics.com These libraries are then screened for biological activity to identify new lead compounds. The structure of this compound makes it an excellent scaffold or starting point for the generation of such libraries.

The molecule has multiple points of diversification:

The Amino Group: This primary amine can be readily modified through a variety of reactions, including acylation with a diverse set of carboxylic acids or sulfonyl chlorides, alkylation with different alkyl halides, or participation in reductive amination reactions with a range of aldehydes and ketones.

The Hydroxyl Group: The secondary alcohol can be converted into ethers or esters using a wide array of corresponding halides or acids, respectively.

The Aromatic Rings: The two phenyl rings can potentially undergo electrophilic substitution reactions to introduce further diversity, although this would require careful control of reaction conditions.

By systematically applying different combinations of reactants to these functional groups, a large and diverse library of compounds based on the this compound scaffold can be generated. This approach, often carried out using high-throughput parallel synthesis techniques, allows for the efficient exploration of a significant chemical space in the search for new bioactive molecules. umb.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Aminophenyl)-1-phenylpropan-1-ol, and what are their respective advantages and limitations?

- Answer : Two primary methods are commonly employed:

- Nitro Reduction : Reduction of 3-nitro-1-phenylpropan-1-ol using hydrogen gas with a palladium catalyst. This method offers moderate yields (~60–75%) but requires careful control of reaction conditions to avoid over-reduction .

- Reductive Amination : Reaction of 3-(3-nitrophenyl)propanal with ammonia and sodium cyanoborohydride. This approach provides higher regioselectivity but may require purification via column chromatography to isolate the product .

- Limitations : Traditional chemical methods often suffer from low enantiomeric excess (ee) and generate chemical waste. Enzymatic catalysis (e.g., carbonyl reductases) is emerging as a greener alternative, offering high ee (>95%) under mild conditions .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure, particularly the aminophenyl and propanol moieties. Chemical shifts for aromatic protons typically appear at δ 6.8–7.5 ppm, while hydroxyl protons resonate around δ 1.5–2.0 ppm .

- X-ray Crystallography : Programs like SHELX and OLEX2 are widely used for structure determination. SHELXL refines small-molecule structures with high precision, while OLEX2 integrates solution, refinement, and visualization workflows .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, essential for purity assessment .

Q. How does the aminophenyl group influence the compound's biological activity compared to halogenated analogs?

- Answer : The aminophenyl group enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors. For example, analogs like 3-(4-chlorophenyl)-1-phenylpropan-1-ol exhibit weaker binding to serotonin receptors due to reduced electron-donating effects compared to the amino group . Table 1 summarizes comparative bioactivity:

| Compound | Target Affinity (IC₅₀, μM) | Key Interaction Mechanism |

|---|---|---|

| This compound | 12.3 ± 1.5 | Hydrogen bonding via -NH₂ |

| 3-(4-Chlorophenyl)-1-phenylpropan-1-ol | 45.7 ± 3.2 | Hydrophobic interactions |

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

- Answer :

- Biocatalytic Approaches : Carbonyl reductases (CRs) asymmetrically reduce ketone intermediates to yield the (R)-enantiomer with >99% ee. For example, CR from Lactobacillus kefir achieves 92% conversion in aqueous buffer at pH 7.0 .

- Chiral Chromatography : Use of cellulose-based chiral stationary phases (e.g., Chiralpak IC) effectively separates enantiomers, albeit with lower throughput .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Recommended steps:

- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) and apply statistical weighting to account for methodological differences .

- Standardized Assays : Reproduce experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

Q. What computational tools predict the binding modes of this compound with neurological targets?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (5-HT₂A). The aminophenyl group forms π-π stacking with Phe234, while the hydroxyl hydrogen-bonds to Asp155 .

- QSAR Modeling : 3D-QSAR using CoMFA/CoMSIA identifies critical substituents for affinity. For example, electron-donating groups at the phenyl meta-position enhance binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.